

Technical Guide: 3-Methyluric Acid- $^{13}\text{C}_4,^{15}\text{N}_3$

Certificate of Analysis and Specifications

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Compound of Interest

Compound Name: 3-Methyluric Acid- $^{13}\text{C}_4,^{15}\text{N}_3$

Cat. No.: B12054686

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This technical guide provides a comprehensive overview of the certificate of analysis and specifications for 3-Methyluric Acid- $^{13}\text{C}_4,^{15}\text{N}_3$, a stable isotope-labeled internal standard. It is intended for researchers, scientists, and drug development professionals who utilize this compound in quantitative analytical studies. This document outlines the key quality attributes, detailed experimental methodologies for their assessment, and the relevant biological context of 3-methyluric acid.

Quantitative Data and Specifications

The quality and reliability of a stable isotope-labeled internal standard are defined by its chemical and isotopic purity. The following tables summarize the typical specifications for 3-Methyluric Acid- $^{13}\text{C}_4,^{15}\text{N}_3$.

Table 1: General Product Specifications

Parameter	Specification
Chemical Name	3-Methyluric Acid- ¹³ C ₄ , ¹⁵ N ₃
CAS Number	1173019-10-7
Molecular Formula	C ₂ ¹³ C ₄ H ₆ N ¹⁵ N ₃ O ₃
Molecular Weight	189.09 g/mol
Appearance	White to off-white solid
Storage	-20°C

Table 2: Quality Control Specifications

Parameter	Specification	Typical Analytical Method
Chemical Purity	≥98%	High-Performance Liquid Chromatography (HPLC)
Isotopic Purity (Atom %)	≥98 atom % ¹³ C, ≥98 atom % ¹⁵ N	Mass Spectrometry (MS)
Isotopic Enrichment	Consistent with labeled positions	Mass Spectrometry (MS)

Experimental Protocols

The following sections detail the general methodologies employed to verify the specifications of 3-Methyluric Acid-¹³C₄,¹⁵N₃.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard technique used to assess the chemical purity of pharmaceutical and chemical standards.^{[1][2]} The principle of this method is to separate the main compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase.

Methodology:

- **Standard and Sample Preparation:** A stock solution of the 3-Methyluric Acid- $^{13}\text{C}_4,^{15}\text{N}_3$ reference standard is prepared in a suitable solvent (e.g., methanol or a mixture of water and organic solvent). The test sample is also dissolved in the same solvent to a known concentration.
- **Chromatographic System:** A reversed-phase HPLC system is typically used, equipped with a C18 column.
- **Mobile Phase:** A gradient elution is often employed, starting with a higher polarity mobile phase (e.g., water with a small amount of acid like formic acid or acetic acid) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile or methanol).
- **Detection:** A UV detector is commonly used for detection, with the wavelength set to the absorbance maximum of 3-methyluric acid (around 280-290 nm).
- **Analysis:** The sample is injected into the HPLC system. The retention time of the major peak corresponding to 3-Methyluric Acid- $^{13}\text{C}_4,^{15}\text{N}_3$ is recorded. The area of this peak is compared to the total area of all peaks in the chromatogram to calculate the percentage of chemical purity.

Determination of Isotopic Purity and Enrichment by Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the isotopic purity and enrichment of a stable isotope-labeled compound.^{[3][4][5][6]} This method separates ions based on their mass-to-charge ratio, allowing for the differentiation between the labeled and unlabeled compound.

Methodology:

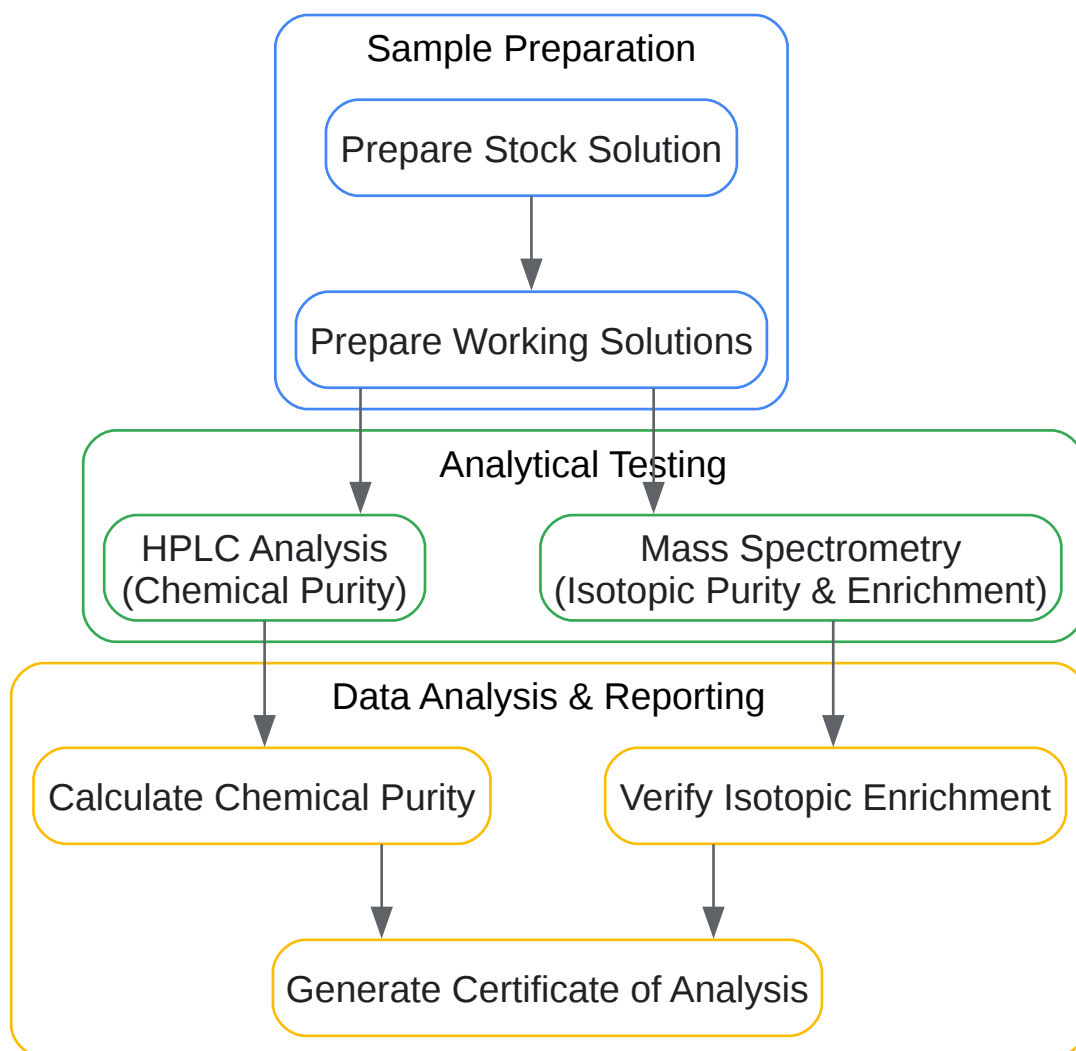
- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).
- **Ionization:** A soft ionization technique, such as electrospray ionization (ESI), is used to generate molecular ions with minimal fragmentation.

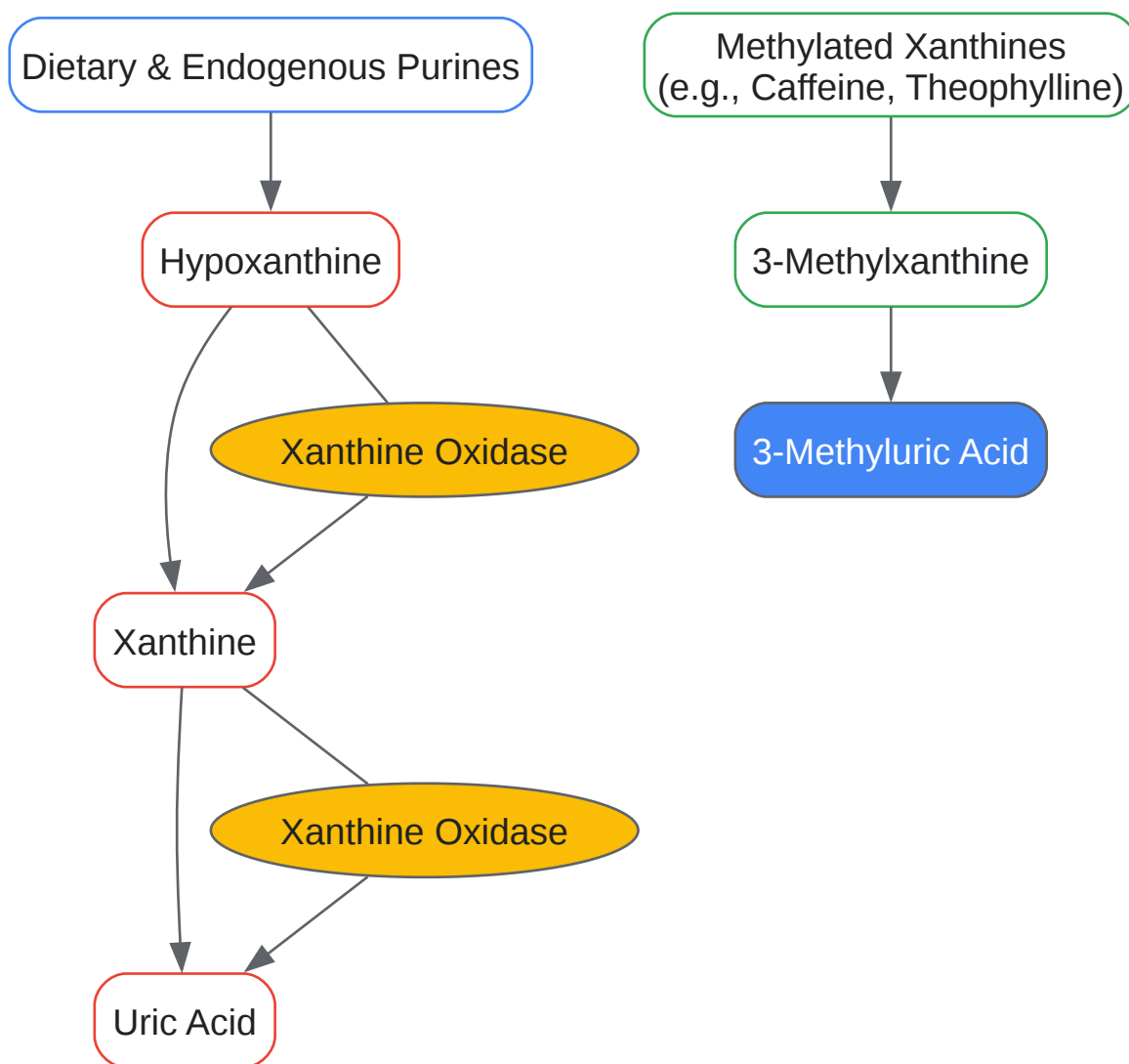
- **Mass Analysis:** A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to resolve the isotopic peaks.
- **Data Acquisition:** The mass spectrum of the molecular ion region is acquired.
- **Data Analysis:**
 - **Isotopic Purity:** The relative intensities of the ion corresponding to 3-Methyluric Acid- $^{13}\text{C}_4,^{15}\text{N}_3$ and the ion corresponding to the unlabeled 3-methyluric acid are compared. The isotopic purity is calculated as the percentage of the labeled species.
 - **Isotopic Enrichment:** The distribution of the isotopic cluster for the molecular ion is analyzed. The observed isotopic pattern is compared to the theoretical distribution for the specified level of ^{13}C and ^{15}N enrichment to confirm the degree of labeling.

Visualizations

Quality Control Workflow for Stable Isotope-Labeled Standards

The following diagram illustrates a typical workflow for the quality control analysis of a stable isotope-labeled internal standard like 3-Methyluric Acid- $^{13}\text{C}_4,^{15}\text{N}_3$.





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